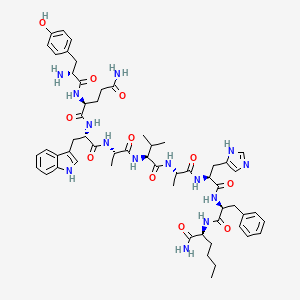
464924-27-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SLLK, Control Peptide for Thrombospondin-1 Inhibitor . This compound is a control peptide for the peptide sequence leucine-serine-lysine-leucine. It is primarily used in research settings to study the effects of thrombospondin-1 inhibition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SLLK involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride.
Industrial Production Methods
Industrial production of SLLK follows similar synthetic routes but on a larger scale. The process involves:
Large-scale solid-phase peptide synthesis: Utilizing automated peptide synthesizers to handle the increased volume.
Purification: High-performance liquid chromatography is used to purify the peptide.
Lyophilization: The purified peptide is lyophilized to obtain it in a stable, powdered form.
Análisis De Reacciones Químicas
Types of Reactions
SLLK undergoes various types of chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to study its stability and reactivity.
Reduction: Reduction reactions can be performed to study the effects of reducing agents on the peptide structure.
Substitution: Substitution reactions can be used to modify the peptide sequence by replacing specific amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while substitution reactions may yield modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
SLLK is widely used in scientific research for various applications:
Chemistry: Studying the effects of thrombospondin-1 inhibition on chemical reactions and processes.
Biology: Investigating the role of thrombospondin-1 in cellular processes and signaling pathways.
Medicine: Exploring the potential therapeutic applications of thrombospondin-1 inhibitors in treating diseases such as cancer and cardiovascular disorders.
Industry: Developing new drugs and therapies based on thrombospondin-1 inhibition.
Mecanismo De Acción
SLLK exerts its effects by inhibiting thrombospondin-1, a protein involved in various cellular processes such as cell adhesion, migration, and proliferation. The inhibition of thrombospondin-1 affects the transforming growth factor-beta pathway, leading to reduced activity of this pathway and subsequent changes in cellular behavior .
Comparación Con Compuestos Similares
Similar Compounds
Leucine-serine-lysine-leucine: The peptide sequence for which SLLK is a control peptide.
Thrombospondin-1 inhibitors: Other peptides or small molecules that inhibit thrombospondin-1.
Uniqueness
SLLK is unique in its specific sequence and its role as a control peptide for leucine-serine-lysine-leucine. This makes it a valuable tool in research for studying the effects of thrombospondin-1 inhibition and comparing the results with those obtained using leucine-serine-lysine-leucine .
Propiedades
Número CAS |
464924-27-4 |
|---|---|
Fórmula molecular |
C₂₁H₄₁N₅O₆ |
Peso molecular |
459.58 |
Secuencia |
One Letter Code: SLLK-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)

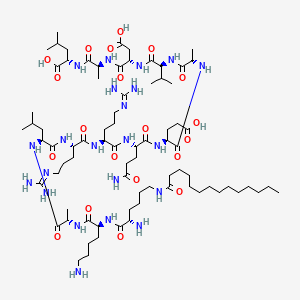

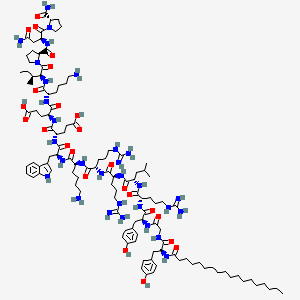
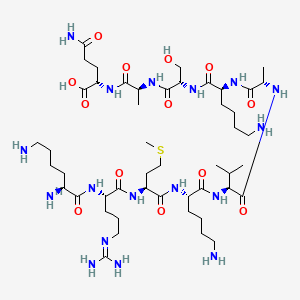
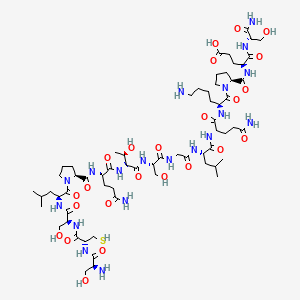
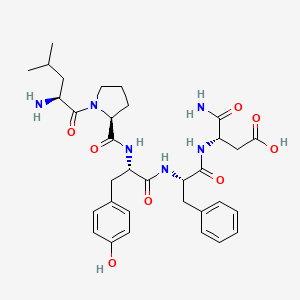
![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)
